![molecular formula C17H21NO4 B1235923 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-
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Overview
Description
A residue of coal, left after dry (destructive) distillation, used as a fuel.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Reactivity of Bicycles Derived from Tartaric Acid : This compound, derived from tartaric acid and α-amino acids, is explored as a conformationally constrained dipeptide isostere. Its synthesis involved transforming amino acids into corresponding N-benzylamino alcohols, followed by condensation and trans-acetalization, resulting in enantiopure diastereoisomers (Guarna et al., 1999).
Conformational Analysis of Isomers : A study on the relative and absolute configurations of isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones revealed their crystalline structures and intra- and intermolecular interactions, highlighting the compound's conformational diversity (Brzezinski et al., 2013).
Gold(III) Tetrachloride Salt Study : Analysis of the gold(III) tetrachloride salt of this compound showed intramolecular hydrogen bonding and various intermolecular interactions, offering insights into its structural properties (Wood et al., 2007).
Chemical Properties and Applications
Synthesis of Esters with Analgesic Properties : Research on α and β-esters of this compound revealed their conformation in solution and potential analgesic properties, suggesting medical applications (Iriepa & Bellanato, 2014).
Synthesis of Alpha,gamma-Diamino Acids : This compound has been used in the synthesis of new diastereomeric amino acids, indicating its utility in creating stereochemically complex molecules (Caputo et al., 2006).
NK1 Receptor Antagonists Development : A study synthesized 1-Phenyl-8-azabicyclo[3.2.1]octane ethers as NK(1) receptor antagonists, exploring their therapeutic potential and selectivity over other receptors (Huscroft et al., 2006).
properties
Product Name |
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]- |
---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
methyl (2S,3R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12?,13?,14-,15+/m1/s1 |
InChI Key |
ZPUCINDJVBIVPJ-CVSAEHQPSA-N |
Isomeric SMILES |
CN1C2CCC1[C@@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
synonyms |
Coke Cokes |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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